Gemifloxacin

Description

Properties

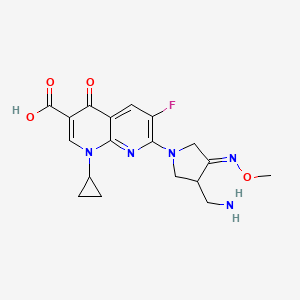

IUPAC Name |

7-[(4Z)-3-(aminomethyl)-4-methoxyiminopyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN5O4/c1-28-22-14-8-23(6-9(14)5-20)17-13(19)4-11-15(25)12(18(26)27)7-24(10-2-3-10)16(11)21-17/h4,7,9-10H,2-3,5-6,8,20H2,1H3,(H,26,27)/b22-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRCVYEYHRGVLOC-HYARGMPZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=C1CN(CC1CN)C2=C(C=C3C(=O)C(=CN(C3=N2)C4CC4)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C/1\CN(CC1CN)C2=C(C=C3C(=O)C(=CN(C3=N2)C4CC4)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3048495 | |

| Record name | Gemifloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Gemifloxacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015286 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Freely soluble at neutral pH (350 mg/mL at 37 °C, pH 7.0)., 2.10e-01 g/L | |

| Record name | Gemifloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01155 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Gemifloxacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015286 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Off-white, amorphous solid from chloroform-ethanol | |

CAS No. |

175463-14-6 | |

| Record name | Gemifloxacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175463-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gemifloxacin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175463146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gemifloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01155 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Gemifloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GEMIFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OKR68Y0E4T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Gemifloxacin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8027 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Gemifloxacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015286 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

235-237 °C | |

| Record name | Gemifloxacin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8027 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Gemifloxacin's Inhibition of Topoisomerase IV: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular pathway of gemifloxacin's inhibition of bacterial topoisomerase IV, a critical mechanism for its potent antimicrobial activity. Gemifloxacin, a fluoroquinolone antibiotic, exhibits broad-spectrum efficacy, particularly against respiratory pathogens such as Streptococcus pneumoniae. Its primary mode of action involves the dual targeting of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. This document will focus on the interaction with topoisomerase IV, providing a detailed overview of the inhibitory pathway, quantitative data on its efficacy, experimental protocols for studying this interaction, and visualizations to elucidate the complex processes involved.

The Core Mechanism: Trapping the Cleavage Complex

Gemifloxacin's bactericidal effect stems from its ability to interrupt the normal function of topoisomerase IV, an enzyme vital for the decatenation of newly replicated bacterial DNA. This process is essential for proper chromosome segregation and cell division. The bactericidal action of gemifloxacin results from the inhibition of the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV, which are required for bacterial DNA replication, transcription, repair, and recombination.[1]

The inhibition pathway can be summarized as follows:

-

Enzyme-DNA Binding: Topoisomerase IV binds to a segment of DNA, creating a transient double-strand break.

-

Gemifloxacin Intervention: Gemifloxacin intercalates into the cleaved DNA and binds to the topoisomerase IV enzyme, forming a stable ternary complex (topoisomerase IV-gemifloxacin-DNA).

-

Ligation Inhibition: The presence of gemifloxacin within this complex prevents the re-ligation of the broken DNA strands.

-

Replication Fork Collision: The stabilized cleavage complex acts as a physical barrier to the progression of the DNA replication fork.

-

DNA Damage and Cell Death: The collision of the replication machinery with the trapped complex leads to the release of lethal double-strand breaks in the bacterial chromosome, triggering a cascade of events that ultimately result in programmed cell death.

This dual-targeting ability of gemifloxacin, inhibiting both topoisomerase IV and DNA gyrase, is a key factor in its potency and its ability to overcome resistance mechanisms that may have developed against other fluoroquinolones.[2]

Quantitative Analysis of Gemifloxacin's Inhibitory Activity

Table 1: Inhibitory Activity of Gemifloxacin against Streptococcus pneumoniae Topoisomerase IV and DNA Gyrase

| Parameter | Topoisomerase IV | DNA Gyrase | Reference |

| IC50 (µM) | 2.5 - 5.0 | 5.0 - 10 | [3] |

| CC25 (µM) | 0.1 - 0.3 | 2.5 | [3] |

Table 2: Inhibitory Activity of Gemifloxacin against Staphylococcus aureus Topoisomerase IV and DNA Gyrase

| Parameter | Topoisomerase IV | DNA Gyrase | Reference |

| IC50 (µg/mL) | 0.25 | 0.31 | [4][5] |

| IC50 (µM) | ~0.64 | ~0.80 | [4][5] |

Experimental Protocols

The study of gemifloxacin's interaction with topoisomerase IV relies on several key in vitro assays. Below are detailed methodologies for three fundamental experiments.

Topoisomerase IV Decatenation Assay

This assay measures the ability of topoisomerase IV to separate catenated (interlinked) DNA circles, a process that is inhibited by gemifloxacin.

Materials:

-

Purified Topoisomerase IV enzyme (e.g., from E. coli or S. pneumoniae)

-

Kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, as the substrate

-

Assay Buffer (e.g., 40 mM HEPES.KOH pH 7.6, 100 mM potassium glutamate, 10 mM magnesium acetate, 10 mM DTT, 1 mM ATP, 50 µg/mL albumin)

-

Enzyme Dilution Buffer (e.g., 40 mM HEPES.KOH pH 7.6, 100 mM potassium glutamate, 1 mM DTT, 1 mM EDTA, 40% glycerol)

-

Gemifloxacin stock solution (dissolved in a suitable solvent like DMSO)

-

Stop Solution/Loading Dye (e.g., 40% (w/v) Sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL Bromophenol Blue)

-

Chloroform/isoamyl alcohol (24:1)

-

Agarose gel (1%) in TAE or TBE buffer

-

Ethidium bromide or other DNA staining agent

Procedure:

-

Reaction Setup: On ice, prepare a master mix containing the assay buffer, kDNA, and sterile water.

-

Aliquot Master Mix: Distribute the master mix into pre-chilled microcentrifuge tubes.

-

Add Inhibitor: Add varying concentrations of gemifloxacin (or solvent control) to the respective tubes.

-

Initiate Reaction: Add a pre-determined amount of diluted topoisomerase IV enzyme to each tube to start the reaction.

-

Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 30 minutes).

-

Stop Reaction: Terminate the reaction by adding the stop solution/loading dye and chloroform/isoamyl alcohol.

-

Phase Separation: Vortex briefly and centrifuge to separate the aqueous and organic phases.

-

Gel Electrophoresis: Load the aqueous (upper) phase onto a 1% agarose gel.

-

Visualization: Run the gel, stain with ethidium bromide, and visualize under UV light. Decatenated minicircles will migrate into the gel, while the catenated kDNA network will remain in the well. The degree of inhibition is determined by the reduction in released minicircles in the presence of gemifloxacin.

DNA Gyrase Supercoiling Assay

This assay assesses the ability of DNA gyrase to introduce negative supercoils into relaxed circular DNA, a function also inhibited by gemifloxacin.

Materials:

-

Purified DNA Gyrase enzyme

-

Relaxed circular plasmid DNA (e.g., pBR322)

-

Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL albumin)

-

Enzyme Dilution Buffer

-

Gemifloxacin stock solution

-

Stop Solution/Loading Dye

-

Agarose gel (1%) in TAE or TBE buffer

-

Ethidium bromide or other DNA staining agent

Procedure:

-

Reaction Setup: Prepare a master mix with assay buffer, relaxed plasmid DNA, and water on ice.

-

Aliquot and Add Inhibitor: Distribute the master mix and add gemifloxacin at various concentrations.

-

Start Reaction: Initiate the reaction by adding a defined unit of DNA gyrase.

-

Incubation: Incubate at 37°C for a set time (e.g., 30-60 minutes).

-

Stop Reaction: Stop the reaction by adding the stop solution/loading dye.

-

Gel Electrophoresis: Analyze the reaction products by agarose gel electrophoresis.

-

Visualization: Stain the gel and visualize. The conversion of relaxed plasmid to its supercoiled form will be observed as a faster-migrating band. Inhibition is measured by the decrease in the amount of supercoiled DNA.

Topoisomerase IV-Mediated DNA Cleavage Assay

This assay is designed to detect the formation of the stable ternary complex, which leads to an increase in cleaved DNA.

Materials:

-

Purified Topoisomerase IV enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Cleavage Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM dithiothreitol, 50 µg/ml bovine serum albumin, 1 mM ATP)

-

Gemifloxacin stock solution

-

SDS (Sodium Dodecyl Sulfate) solution

-

Proteinase K

-

Stop Solution/Loading Dye

-

Agarose gel (1%) in TAE or TBE buffer

-

Ethidium bromide or other DNA staining agent

Procedure:

-

Reaction Setup: Combine the cleavage buffer, supercoiled plasmid DNA, and topoisomerase IV enzyme in a reaction tube.

-

Add Inhibitor: Add gemifloxacin at desired concentrations.

-

Incubation: Incubate the mixture at 37°C for a specified duration to allow for complex formation.

-

Trap Cleavage Complex: Add SDS to denature the enzyme and proteinase K to digest the protein, leaving the DNA with covalent adducts.

-

Stop Reaction and Load: Add the stop solution/loading dye.

-

Gel Electrophoresis: Separate the DNA fragments on an agarose gel.

-

Visualization: Stain the gel and visualize. The presence of gemifloxacin will lead to an increase in the amount of linearized plasmid DNA, indicating the stabilization of the cleavage complex.

Visualizing the Pathways and Processes

To further clarify the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows.

References

- 1. Potent antipneumococcal activity of gemifloxacin is associated with dual targeting of gyrase and topoisomerase IV, an in vivo target preference for gyrase, and enhanced stabilization of cleavable complexes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 3. Potent Antipneumococcal Activity of Gemifloxacin Is Associated with Dual Targeting of Gyrase and Topoisomerase IV, an In Vivo Target Preference for Gyrase, and Enhanced Stabilization of Cleavable Complexes In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Topoisomerase Targeting with and Resistance to Gemifloxacin in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Topoisomerase targeting with and resistance to gemifloxacin in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Chiral Separation of Gemifloxacin Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gemifloxacin, a fourth-generation fluoroquinolone antibiotic, is a chiral molecule administered as a racemic mixture.[1] Its enantiomers may exhibit different pharmacological and toxicological profiles, making their separation and individual analysis crucial for drug development, quality control, and clinical studies.[2] The bactericidal action of gemifloxacin stems from its inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV, which are vital for bacterial DNA replication, transcription, repair, and recombination.[3][4][5][6][7] This technical guide provides an in-depth overview of the core methodologies for the chiral separation of Gemifloxacin enantiomers, with a focus on High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE).

Core Principles of Chiral Separation

The fundamental principle behind chiral separation lies in the formation of transient diastereomeric complexes between the enantiomers of the analyte and a chiral selector.[8] These complexes possess different physicochemical properties, leading to differential interactions with the stationary or pseudo-stationary phase, which ultimately results in their separation.[9][10][11] Common techniques employed for chiral separations include HPLC with a chiral stationary phase (CSP) and CE with a chiral selector added to the background electrolyte.[2][12]

High-Performance Liquid Chromatography (HPLC) Methods

Direct chiral separation of Gemifloxacin enantiomers has been successfully achieved using HPLC with crown ether-based chiral stationary phases.[13][14][15] These CSPs, such as Crownpak CR(+), demonstrate good enantioselectivity for various fluoroquinolones with primary amino groups, including Gemifloxacin.[15]

Quantitative Data for HPLC Separation

| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Detection (nm) | Observations | Reference |

| Crownpak CR(+) | Perchloric acid solution (pH 2.0) with 10% Methanol | 1.0 | 25 | 274 | Successful enantioseparation. The retention and enantioselectivity were influenced by the concentration of perchloric acid and the methanol content. | [13] |

| Chiral stationary phase derived from (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid | Aqueous mobile phase with organic and acidic modifiers | Not Specified | Not Specified | Not Specified | More effective for the resolution of racemic gemifloxacin mesylate compared to Crownpak CR(+), especially in terms of analytical time. | [14] |

Experimental Protocol: HPLC with Crownpak CR(+)

This protocol is based on the methodology described for the direct liquid chromatographic enantiomer separation of Gemifloxacin.[13]

1. Instrumentation:

-

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

2. Chromatographic Conditions:

-

Column: Crownpak CR(+) chiral stationary phase.

-

Mobile Phase: A filtered and degassed solution of perchloric acid (pH 2.0) containing 10% methanol. The concentration of perchloric acid can be varied to optimize separation.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV at 274 nm.

-

Injection Volume: 10 µL.

3. Sample Preparation:

-

Prepare a standard solution of Gemifloxacin mesylate in the mobile phase at a suitable concentration.

4. Procedure:

-

Equilibrate the column with the mobile phase until a stable baseline is obtained.

-

Inject the sample solution.

-

Monitor the elution of the enantiomers at 274 nm.

-

The retention times and resolution of the enantiomers can be adjusted by modifying the mobile phase composition (e.g., acid concentration, organic modifier content).

Capillary Electrophoresis (CE) and Related Methods

Capillary electrophoresis has emerged as a powerful technique for the chiral separation of Gemifloxacin, often utilizing a chiral selector added to the running buffer.[16][17][18][19] (+)-(18-crown-6)-tetracarboxylic acid (18C6H4) has proven to be a highly efficient chiral selector for resolving primary amine enantiomers like Gemifloxacin in both CE and counter-current chromatography (CCC).[16][17]

Quantitative Data for CE and CCC Separation

| Technique | Chiral Selector | Buffer/Solvent System | Key Findings | Reference |

| Capillary Electrophoresis (CE) | (+)-(18-crown-6)-tetracarboxylic acid (18C6H4) | Run buffer with added chelating agent (EDTA) for samples in saline matrix. | Adding EDTA to the run buffer significantly improved separation efficiencies and peak shapes in sodium-containing media. Successful chiral separation was demonstrated in urinary solution. | [17] |

| Microchip Electrophoresis | (+)-(18-crown-6)-tetracarboxylic acid (18C6H4) | Channel-coupled device for online sample cleanup. | A channel-coupled microchip effectively removed interfering alkaline metal ions from the sample matrix, allowing for successful enantioseparation with a small amount of chiral selector. | [18] |

| Counter-Current Chromatography (CCC) | (+)-(18-crown-6)-tetracarboxylic acid (18C6H4) | Two-phase solvent system: 1-butanol-ethyl-acetate-bis(2-hydroxyethyl)aminotris(hydroxymethyl)methane acetate buffer with 18C6H4. | Successful separation of gemifloxacin enantiomers was achieved. The hydrophobicity of the solvent system and the concentration of the chiral selector were key parameters for optimization. | [16] |

Experimental Protocol: Chiral Capillary Electrophoresis

This protocol is a generalized procedure based on the principles outlined for the chiral separation of Gemifloxacin in sodium-containing media.[17]

1. Instrumentation:

-

A standard capillary electrophoresis system with a power supply, capillary, and a suitable detector (e.g., UV-Vis).

2. Capillary and Buffer Preparation:

-

Capillary: Fused-silica capillary. Condition the new capillary by flushing with 1 M NaOH, followed by deionized water, and then the running buffer.

-

Running Buffer: Prepare a buffer solution at the desired pH. Add the chiral selector, (+)-(18-crown-6)-tetracarboxylic acid (18C6H4), at an optimized concentration. For samples containing sodium ions, consider adding a chelating agent like EDTA to the buffer.

3. Sample Preparation:

-

Dissolve the Gemifloxacin sample in the running buffer or a compatible solvent. If analyzing biological samples like urine, appropriate sample pretreatment may be necessary.[18]

4. Electrophoretic Conditions:

-

Voltage: Apply a constant voltage across the capillary. The specific voltage will depend on the capillary length and buffer composition.

-

Temperature: Maintain a constant capillary temperature.

-

Injection: Inject the sample using either hydrodynamic or electrokinetic injection.

-

Detection: Monitor the migration of the enantiomers at a suitable wavelength.

Visualizations

Mechanism of Action of Gemifloxacin

Caption: Mechanism of action of Gemifloxacin.

General Workflow of Chiral HPLC Separation

Caption: General workflow of chiral separation by HPLC.

Conclusion

The chiral separation of Gemifloxacin enantiomers is a critical analytical task in pharmaceutical development and quality assurance. Both HPLC with crown ether-based chiral stationary phases and capillary electrophoresis with chiral selectors like (+)-(18-crown-6)-tetracarboxylic acid have proven to be effective methods. The choice of technique and specific experimental conditions will depend on the analytical requirements, sample matrix, and available instrumentation. The detailed protocols and compiled data in this guide serve as a valuable resource for researchers and scientists working on the enantioselective analysis of Gemifloxacin. Further optimization of these methods can lead to even more rapid and efficient separations, contributing to the development of safer and more effective pharmaceutical products.

References

- 1. Quantitative analytical methods for determination of gemifloxacin mesylate in different matrices: A review [journals.ekb.eg]

- 2. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 3. go.drugbank.com [go.drugbank.com]

- 4. What is the mechanism of Gemifloxacin Mesylate? [synapse.patsnap.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Gemifloxacin | C18H20FN5O4 | CID 9571107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Gemifloxacin (Factive) Drug Evaluation | 2003-10-01 |… | Clinician.com [clinician.com]

- 8. Chiral column chromatography - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. The Secrets to Mastering Chiral Chromatography [rotachrom.com]

- 11. microbenotes.com [microbenotes.com]

- 12. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Direct liquid chromatographic enantiomer separation of new fluoroquinolones including gemifloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Liquid chromatographic resolution of gemifloxacin mesylate on a chiral stationary phase derived from crown ether - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Chiral counter-current chromatography of gemifloxacin guided by capillary electrophoresis using (+)-(18-crown-6)-tetracarboxylic acid as a chiral selector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Chiral separation of gemifloxacin in sodium-containing media using chiral crown ether as a chiral selector by capillary and microchip electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. On-line sample cleanup and chiral separation of gemifloxacin in a urinary solution using chiral crown ether as a chiral selector in microchip electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Enantiomer Separations by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Spectroscopic Analysis of Gemifloxacin and its Derivatives

Gemifloxacin, a potent fourth-generation fluoroquinolone antibiotic, is distinguished by its broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1] Its efficacy stems from the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.[1] The structural characterization of Gemifloxacin and its derivatives is paramount in drug discovery, development, and quality control to ensure safety and efficacy. Spectroscopic techniques are indispensable tools for elucidating the molecular structure, identifying functional groups, and quantifying these compounds. This guide provides a comprehensive overview of the primary spectroscopic methods employed in the analysis of Gemifloxacin, complete with detailed experimental protocols and comparative data.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique used for the quantitative analysis and characterization of compounds with chromophores. In Gemifloxacin, the conjugated system of the quinolone ring absorbs ultraviolet radiation, resulting in a characteristic spectrum.

Experimental Protocol: UV-Vis Spectrophotometry

-

Preparation of Standard Stock Solution: Accurately weigh 10 mg of Gemifloxacin mesylate and transfer it to a 10 mL volumetric flask.[2][3] Dissolve and make up the volume with a suitable solvent like methanol or double-distilled water to obtain a concentration of 1000 µg/mL.[2][3][4] For analyses involving derivatives or different salts, the solvent choice may vary.

-

Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve. For example, concentrations ranging from 32-192 µg/mL can be prepared for Gemifloxacin.[5]

-

Spectrophotometric Measurement: Scan the prepared solutions using a double-beam UV-visible spectrophotometer over a wavelength range of 200-400 nm or 400-800 nm, depending on the specific chromophore being analyzed.[2][5] Use the solvent as a blank.

-

Determination of λmax: Identify the wavelength of maximum absorbance (λmax). For Gemifloxacin, the λmax is typically observed around 360 nm.[4]

Quantitative Data: UV-Vis Spectroscopy

| Compound/Mixture | Solvent | λmax (nm) | Reference |

| Gemifloxacin Mesylate (GEMI) | Methanol | 360 | [4] |

| Gemifloxacin & Ambroxol HCl | Methanol | 360 (for GEMI) | [4] |

| Gemifloxacin | Double Distilled Water | 762 (with Ammonium Metavanadate) | [2][3] |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a specific frequency, which corresponds to its vibrational energy. This provides a molecular "fingerprint" of the compound.

Experimental Protocol: KBr Pellet Method

-

Sample Preparation: Mix a small amount of the sample (Gemifloxacin or its derivative) with potassium bromide (KBr) powder.[6][7][8]

-

Grinding: Grind the mixture thoroughly in a mortar and pestle to ensure a homogenous dispersion.[6]

-

Pellet Formation: Compress the powdered mixture into a thin, transparent pellet using a hydraulic press.[6][7][8]

-

Spectral Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrophotometer.[6][7][8]

-

Data Recording: Record the spectrum over a frequency range of 4000 to 400 cm⁻¹.[6]

Quantitative Data: FTIR Spectroscopy

| Functional Group | Gemifloxacin (cm⁻¹) | C-3 Modified Derivatives (cm⁻¹) | Reference |

| O-H (Carboxylic Acid) | 3440 | 3452-3324 | [9] |

| N-H Stretch | 2941 | Unchanged | [9] |

| C=O (Carboxylic Acid) | 1714 | Disappeared upon complexation | [10] |

| C=O (Aromatic) | 1719.10 | - | [6] |

| C=O (Carboxamide) | 1641-1633 | 1645-1639 (indicates amide bond formation) | [9][11] |

| C=N | 1632.95 | - | [6] |

| C-F Stretch | 1399.23 | - | [6] |

| C-O Stretch | 1194.43 | - | [6] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. ¹H NMR, in particular, is used to determine the number and types of hydrogen atoms, offering insights into the molecular skeleton.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve a small amount of the Gemifloxacin sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is crucial for good signal separation.[12]

-

NMR Tube: Transfer the solution to an NMR tube.

-

Instrument Setup: Place the sample in the NMR spectrometer. The instrument uses a deuterium lock to stabilize the magnetic field.[13]

-

Data Acquisition: Acquire the ¹H NMR spectrum. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a reference standard like tetramethylsilane (TMS).

Quantitative Data: ¹H NMR Spectroscopy

Detailed ¹H NMR data is highly specific to the derivative being analyzed. The following provides a general expectation for Gemifloxacin and its metal complexes.

| Proton Environment | Gemifloxacin (δ, ppm) | Metal Complexes (δ, ppm) | Note |

| Carboxylic Acid (-COOH) | ~15.0 (broad singlet) | Disappears | Indicates chelation through the carboxyl group.[10] |

| Aromatic Protons | 7.0 - 8.5 | Shifted upon complexation | Changes in the electronic environment affect these protons. |

| Pyrrolidinyl/Piperazinyl Protons | 2.5 - 4.5 | Shifted upon complexation | Protons on the C-7 substituent are sensitive to structural modifications. |

| Cyclopropyl Protons | 0.8 - 1.5 | Generally less affected | Protons on the N-1 substituent. |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation patterns. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often employed for its high sensitivity and specificity.[14]

Experimental Protocol: LC-MS/MS

-

Sample Preparation: Prepare a dilute solution of the analyte in a suitable solvent. For biological samples, a liquid-liquid or solid-phase extraction is performed.[15]

-

Chromatographic Separation: Inject the sample into a liquid chromatography system. A C18 column is commonly used with a mobile phase consisting of an organic solvent (e.g., methanol or acetonitrile) and an aqueous solution with a modifier like formic acid.[14]

-

Ionization: The eluent from the LC column is directed to the mass spectrometer's ion source, typically an electrospray ionization (ESI) source.

-

Mass Analysis: The mass spectrometer is operated in a mode such as multiple reaction monitoring (MRM) for quantification.[15] Precursor ions are selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and the resulting product ions are detected in the third quadrupole (Q3).

Quantitative Data: Mass Spectrometry

| Ion | m/z | Method | Reference |

| [Gemifloxacin + H]⁺ (Precursor Ion) | 390.1 | LC-MS/MS | [14] |

| Product Ion 1 | 372.1 | LC-MS/MS | [14] |

| Product Ion 2 | 372.3 | LC-MS/MS | [14] |

| [Ciprofloxacin + H]⁺ (Internal Standard) | 332.1 | LC-MS/MS | [14] |

| Ciprofloxacin Product Ion | 314.2 | LC-MS/MS | [14] |

Visualizations: Workflows and Logical Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the relationship between the techniques and the information they provide.

Caption: General experimental workflow for spectroscopic analysis.

Caption: Relationship between spectroscopic techniques and derived structural information.

References

- 1. mdpi.com [mdpi.com]

- 2. jddtonline.info [jddtonline.info]

- 3. jddtonline.info [jddtonline.info]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. saudijournals.com [saudijournals.com]

- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 8. sphinxsai.com [sphinxsai.com]

- 9. jphs.juw.edu.pk [jphs.juw.edu.pk]

- 10. asianpubs.org [asianpubs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. facm.ucl.ac.be [facm.ucl.ac.be]

- 14. researchgate.net [researchgate.net]

- 15. wseas.com [wseas.com]

The Early Discovery and Development of Gemifloxacin: A Technical Overview

Introduction

Gemifloxacin, a fourth-generation fluoroquinolone antibiotic, emerged as a significant advancement in the treatment of respiratory tract infections, particularly those caused by resistant bacterial strains. Marketed under the brand name Factive, its development was driven by the need for an agent with enhanced activity against Gram-positive pathogens, especially Streptococcus pneumoniae, while retaining a broad spectrum of activity. This technical guide provides an in-depth analysis of the core scientific principles and experimental data that underpinned the early discovery and development of Gemifloxacin, from its chemical synthesis to its clinical validation.

Discovery, Synthesis, and Structure-Activity Relationship

Gemifloxacin (chemical formula: C₁₈H₂₀FN₅O₄) was first synthesized by LG Chemical Ltd (formerly LG Life Sciences) in Korea.[1] Its design represents a strategic evolution of the quinolone structure to optimize antibacterial potency and pharmacokinetic properties.

Chemical Structure: Chemically, Gemifloxacin is (R,S)-7-[(4Z)-3-(aminomethyl)-4-(methoxyimino)-1-pyrrolidinyl]-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid.[2] Key structural modifications distinguish it from earlier fluoroquinolones:

-

Naphthyridine Core: The presence of a nitrogen at the C-8 position of the core ring system is thought to enhance its activity against both DNA gyrase and topoisomerase IV.[3]

-

C-7 Pyrrolidine Side Chain: A novel pyrrolidine derivative at the C-7 position significantly boosts its potency against Gram-positive bacteria, such as Streptococcus pneumoniae and Staphylococcus aureus.[4]

Synthesis Overview: The synthesis of Gemifloxacin is a multi-step process. A common pathway involves the reaction of 1-cyclopropyl-6-fluoro-7-chloro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid with 4-(aminomethyl)-3-(methoxyimino)pyrrolidine.[5] The process is conducted in a suitable solvent in the presence of an acid acceptor to facilitate the coupling reaction, ultimately yielding the Gemifloxacin molecule.[5]

Mechanism of Action: Dual-Target Inhibition

Gemifloxacin exerts its bactericidal effect by inhibiting essential bacterial enzymes required for DNA replication, transcription, and repair.[6] Unlike some earlier quinolones that preferentially target a single enzyme in certain bacteria, Gemifloxacin is a "dual-targeting" quinolone, effectively inhibiting both DNA gyrase and topoisomerase IV.[2][7]

-

DNA Gyrase (Topoisomerase II): This enzyme introduces negative supercoils into bacterial DNA, a crucial step for initiating DNA replication and transcription.

-

Topoisomerase IV: This enzyme is primarily responsible for decatenating (separating) newly replicated daughter DNA chromosomes.

The inhibition of both enzymes disrupts the bacterial DNA replication process, leading to strand breakage and ultimately, cell death. This dual-targeting mechanism is particularly important in S. pneumoniae, where it is believed to lower the probability of resistance development, as mutations in both target enzymes would be required for high-level resistance.[2]

References

- 1. Mechanism and Uses of Gemifloxacin_Chemicalbook [chemicalbook.com]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. researchgate.net [researchgate.net]

- 4. Gemifloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis Of Gemifloxacin [quickcompany.in]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Gemifloxacin: a new fluoroquinolone - PubMed [pubmed.ncbi.nlm.nih.gov]

Gemifloxacin Pharmacophore Modeling and Simulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of pharmacophore modeling and molecular dynamics simulation as applied to Gemifloxacin, a potent fluoroquinolone antibiotic. This document details the methodologies, presents quantitative data in a structured format, and visualizes complex workflows and relationships to facilitate a comprehensive understanding of the computational approaches used in the study of Gemifloxacin and its interactions with biological targets.

Introduction to Gemifloxacin

Gemifloxacin is a broad-spectrum quinolone antibacterial agent effective against both Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication.[1] Computational techniques such as pharmacophore modeling and molecular dynamics (MD) simulation are instrumental in understanding its structure-activity relationships (SAR), identifying novel inhibitors, and elucidating its binding mechanisms at the atomic level.

Pharmacophore Modeling of Gemifloxacin

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for a molecule's biological activity. For Gemifloxacin, this approach is used to screen large compound libraries for novel scaffolds that could exhibit similar antibacterial properties or to understand its binding to various targets.

Experimental Protocol: Ligand-Based Pharmacophore Model Generation

This protocol outlines a typical workflow for generating a ligand-based pharmacophore model for Gemifloxacin using the ZINCPharmer tool and Discovery Studio's HypoGen module.

-

Training Set Selection: A diverse set of known active and inactive analogues of Gemifloxacin is compiled from literature or databases. For quantitative models, compounds with a wide range of biological activities (e.g., IC50 values spanning several orders of magnitude) are selected.

-

Conformational Analysis: For each molecule in the training set, a conformational search is performed to generate a representative set of low-energy 3D structures.

-

Feature Mapping (ZINCPharmer): The chemical features of Gemifloxacin are mapped. These typically include:

-

Hydrogen Bond Acceptors (HBA)

-

Hydrogen Bond Donors (HBD)

-

Hydrophobic (HY) regions

-

Negative Ionizable (NI) areas

-

Aromatic Rings (AR)

-

-

Hypothesis Generation (HypoGen): The HypoGen algorithm in Discovery Studio generates pharmacophore models based on the common features of the most active compounds. The process involves three phases: constructive, subtractive, and optimization.

-

Scoring and Validation: The generated hypotheses are scored based on their ability to predict the activity of the training set compounds. Key validation metrics include the correlation coefficient (r), cost analysis, and enrichment factor (EF). Further validation is performed using a test set of compounds not used in model generation and by calculating metrics like the Güner-Henry (GH) score and Receiver Operating Characteristic (ROC) curves.[3][4][5]

Two pharmacophore models for Gemifloxacin were generated using ZINCPharmer. The first model was based on the geometry-optimized conformation and included features like a hydrogen bond acceptor, a negative ion charge, and three hydrophobic regions. The second model, derived from the best docking conformation, featured one negative ion charge and five hydrophobic regions.[6]

Data Presentation: Pharmacophore Model Validation

The following table summarizes typical quantitative data used to validate a pharmacophore model.

| Validation Parameter | Description | Typical Value | Reference |

| Correlation Coefficient (r) | Measures the correlation between experimental and estimated activity for the training set. | > 0.9 | [2] |

| Cost Difference (Null - Total) | The difference between the cost of the null hypothesis and the generated hypothesis. A larger difference indicates a more significant model. | > 60 bits | General Practice |

| RMSD | The root-mean-square deviation between the pharmacophore features and the mapped ligand features. | < 1.5 Å | General Practice |

| Enrichment Factor (EF) | The ratio of the percentage of actives found in a small portion of the screened database to the percentage of actives expected by random selection. | Varies | [5] |

| Güner-Henry (GH) Score | A metric that considers the percentage of actives in the hit list, the percentage of actives in the database, and the enrichment factor. A score > 0.7 is considered good. | > 0.7 | [3] |

| Area Under ROC Curve (AUC) | A measure of the model's ability to distinguish between active and inactive compounds. An AUC of 1.0 is a perfect model. | > 0.7 | [4][5] |

Visualization: Pharmacophore Model Generation Workflow

Visualization: Gemifloxacin Pharmacophore Features

Molecular Dynamics Simulation of Gemifloxacin

MD simulations provide insights into the dynamic behavior of Gemifloxacin when bound to its target protein, revealing the stability of the complex and the key interactions that govern binding.

Experimental Protocol: Protein-Ligand MD Simulation

The following protocol describes a general procedure for setting up and running an MD simulation of a Gemifloxacin-protein complex using GROMACS or AMBER.

-

System Preparation:

-

The 3D structure of the target protein in complex with Gemifloxacin is obtained from a crystal structure or molecular docking.

-

The protein is prepared by adding missing hydrogen atoms, assigning protonation states to residues, and removing water molecules and other non-essential ligands.

-

-

Force Field Parameterization:

-

A suitable force field is chosen for the protein (e.g., AMBER ff14SB, CHARMM36m).

-

The Gemifloxacin molecule is parameterized using tools like Antechamber (for AMBER) or a CHARMM General Force Field (CGenFF) server to generate topology and parameter files.

-

-

Solvation and Ionization:

-

The protein-ligand complex is placed in a periodic box of a specific shape (e.g., cubic, dodecahedron).

-

The box is filled with a chosen water model (e.g., TIP3P, SPC/E).

-

Ions (e.g., Na+, Cl-) are added to neutralize the system and mimic physiological salt concentration.

-

-

Energy Minimization: The system's energy is minimized to remove steric clashes and unfavorable geometries. This is typically done using the steepest descent algorithm followed by conjugate gradient.

-

Equilibration: The system is gradually brought to the desired temperature and pressure through a two-step equilibration process:

-

NVT (Canonical Ensemble): The system is heated to the target temperature (e.g., 300 K) while keeping the volume constant. Position restraints are often applied to the protein and ligand heavy atoms.

-

NPT (Isothermal-Isobaric Ensemble): The pressure is equilibrated to the target pressure (e.g., 1 bar) while maintaining the target temperature. Position restraints are gradually released.

-

-

Production Run: The production MD simulation is run for a sufficient duration (e.g., 50-100 ns) without any restraints. Trajectory data (atomic coordinates, velocities, and energies) are saved at regular intervals.

-

Trajectory Analysis: The saved trajectory is analyzed to study:

-

Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand over time.

-

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

-

Hydrogen Bond Analysis: To determine the occupancy of hydrogen bonds between Gemifloxacin and the protein.

-

Binding Free Energy Calculations (MM/PBSA or MM/GBSA): To estimate the binding affinity.

-

Data Presentation: MD Simulation Analysis

The following tables summarize typical quantitative results from an MD simulation analysis.

Table 1: RMSD and RMSF Analysis

| Molecule/Region | Average RMSD (Å) | Average RMSF (Å) |

| Protein Backbone | 1.5 ± 0.3 | - |

| Gemifloxacin (heavy atoms) | 0.8 ± 0.2 | - |

| Active Site Residues | - | 0.9 ± 0.2 |

| Loop Regions | - | 2.5 ± 0.5 |

Table 2: Key Interacting Residues and Hydrogen Bond Occupancy

| Residue | Interaction Type | Hydrogen Bond Occupancy (%) |

| Asp87 | Hydrogen Bond, Ionic | 85.2 |

| Ser91 | Hydrogen Bond | 75.6 |

| Arg122 | Pi-Cation | - |

| Tyr124 | Pi-Pi Stacking | - |

Visualization: MD Simulation Workflow

Conclusion

This technical guide has provided a comprehensive overview of the methodologies and data involved in the pharmacophore modeling and molecular dynamics simulation of Gemifloxacin. The detailed protocols, structured data tables, and visual workflows offer a valuable resource for researchers in the field of computational drug discovery. By leveraging these advanced computational techniques, a deeper understanding of Gemifloxacin's interactions can be achieved, paving the way for the rational design of next-generation antibiotics.

References

- 1. Gemifloxacin | C18H20FN5O4 | CID 9571107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pharmacophore modeling, docking and the integrated use of a ligand- and structure-based virtual screening approach for novel DNA gyrase inhibitors: synthetic and biological evaluation studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacophore-Model-Based Virtual-Screening Approaches Identified Novel Natural Molecular Candidates for Treating Human Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Combination of Pharmacophore-Based Virtual Screening, Structure-Based Lead Optimization, and DFT Study for the Identification of S. epidermidis TcaR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of Gemifloxacin Binding Sites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gemifloxacin, a potent fourth-generation fluoroquinolone antibiotic, exerts its bactericidal effects by targeting DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication. Understanding the precise binding interactions between Gemifloxacin and its target proteins is paramount for comprehending its mechanism of action, predicting potential resistance mutations, and guiding the development of novel antibacterial agents. This technical guide provides a comprehensive overview of the in silico methodologies employed to predict and analyze the binding sites of Gemifloxacin. It details the computational workflows, from protein structure preparation to molecular dynamics simulations, and outlines the experimental protocols for validating these computational predictions. Quantitative data on Gemifloxacin's binding affinities and inhibitory activities are presented in structured tables for comparative analysis. Furthermore, this guide utilizes Graphviz diagrams to visually represent key experimental and computational workflows, offering a clear and logical framework for researchers in the field of drug discovery and development.

Introduction to Gemifloxacin and its Mechanism of Action

Gemifloxacin is a synthetic fluoroquinolone antibacterial agent with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Its primary mode of action involves the inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[3][4] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By forming a stable ternary complex with the enzyme and DNA, Gemifloxacin traps the enzyme in a state where it has cleaved the DNA, leading to an accumulation of double-strand breaks and ultimately, bacterial cell death.[5][6]

Gemifloxacin is characterized by its dual-targeting mechanism, inhibiting both DNA gyrase and topoisomerase IV with similar potencies in some bacterial species.[7][8] This dual action is believed to contribute to its high potency and a lower propensity for the development of resistance compared to earlier generations of fluoroquinolones.[3] Resistance to fluoroquinolones, including Gemifloxacin, often arises from mutations in the quinolone resistance-determining regions (QRDRs) of the genes encoding the subunits of DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE).[4] These mutations can alter the binding affinity of the drug to its target enzymes.

In Silico Prediction of Binding Sites

Computational, or in silico, methods are powerful tools for predicting and characterizing the binding interactions of small molecules like Gemifloxacin with their protein targets. These approaches can provide atomic-level insights into the binding mode, identify key interacting residues, and estimate the binding affinity, thereby guiding drug design and optimization efforts.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[9] It is widely used to screen virtual libraries of compounds and to predict the binding mode of a known inhibitor.

This protocol outlines the general steps for performing a molecular docking study of Gemifloxacin with bacterial DNA gyrase using AutoDock Vina.

-

Protein and Ligand Preparation:

-

Obtain the 3D structure of the target protein, for example, Staphylococcus aureus DNA gyrase, from the Protein Data Bank (PDB). Relevant PDB IDs include 6FM4, 6QX2, and 2XCS.[3][10][11]

-

Prepare the protein structure by removing water molecules, co-crystallized ligands, and any other heteroatoms. Add polar hydrogens and assign partial charges.

-

Obtain the 3D structure of Gemifloxacin from a database like PubChem (CID: 9571107) or draw it using a molecular editor.[1]

-

Optimize the ligand's geometry and assign rotatable bonds.

-

-

Grid Box Generation:

-

Define a 3D grid box that encompasses the active site of the protein. The dimensions and center of the grid box should be large enough to allow the ligand to move and rotate freely.

-

-

Docking Simulation:

-

Analysis of Results:

-

Analyze the predicted binding poses and their corresponding binding affinities (in kcal/mol).

-

Visualize the protein-ligand interactions to identify key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.

-

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a more dynamic and realistic representation of the protein-ligand complex by simulating the movements of atoms over time.[14] MD simulations can be used to assess the stability of the docked pose, refine the binding mode, and calculate binding free energies.

This protocol provides a general workflow for performing an MD simulation of a Gemifloxacin-topoisomerase IV complex using GROMACS.[5][15][16]

-

System Preparation:

-

Start with the docked complex of Gemifloxacin and topoisomerase IV (e.g., from Escherichia coli, PDB ID: 1S16).[17]

-

Choose a suitable force field (e.g., AMBER, CHARMM) for both the protein and the ligand.

-

Solvate the complex in a periodic box of water molecules and add counter-ions to neutralize the system.

-

-

Energy Minimization:

-

Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.

-

-

Equilibration:

-

Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it under constant temperature and pressure (NPT ensemble) to ensure the system is stable.

-

-

Production MD:

-

Run the production MD simulation for a desired length of time (e.g., 100 ns or more) to generate a trajectory of the complex's dynamics.

-

-

Trajectory Analysis:

-

Analyze the trajectory to assess the stability of the protein-ligand complex by calculating the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF).

-

Analyze the protein-ligand interactions over time, including hydrogen bonds and hydrophobic contacts.

-

Calculate the binding free energy using methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA).

-

Data Presentation: Quantitative Analysis of Gemifloxacin Binding

The following tables summarize key quantitative data related to the binding and activity of Gemifloxacin against its target enzymes and various bacterial strains.

Table 1: In Vitro Inhibitory Activity of Gemifloxacin

| Target Enzyme | Bacterial Species | Parameter | Value | Reference(s) |

| Topoisomerase IV | Staphylococcus aureus | IC50 | 0.25 µg/ml | [4][8] |

| DNA Gyrase | Staphylococcus aureus | IC50 | 0.31 µg/ml | [4][8] |

| Topoisomerase IV | Streptococcus pneumoniae | CC25 | 0.1-0.3 µM | [18][19] |

| DNA Gyrase | Streptococcus pneumoniae | CC25 | 2.5 µM | [18][19] |

| DNA Gyrase | Staphylococcus aureus | IC50 | 5.6 µM | [20] |

IC50: The concentration of the drug that inhibits 50% of the enzyme's activity. CC25: The drug concentration that causes 25% linearization of the input DNA.

Table 2: Minimum Inhibitory Concentrations (MICs) of Gemifloxacin against Various Bacterial Strains

| Bacterial Strain | Resistance Profile | MIC (µg/ml) | Reference(s) |

| Streptococcus pneumoniae 7785 | Wild-type | 0.06 | [21][22] |

| S. pneumoniae (parC mutant) | Quinolone-resistant | 0.12 - 0.25 | [21][22] |

| S. pneumoniae (gyrA mutant) | Quinolone-resistant | 0.12 - 0.25 | [21][22] |

| S. pneumoniae (parC + gyrA mutant) | Quinolone-resistant | 0.5 - 1.0 | [21][22] |

| Staphylococcus aureus | Wild-type | 8- to 16-fold more active than ciprofloxacin | [7][8] |

| S. aureus (grlBA mutants) | Quinolone-resistant | 2- to 4-fold increase in MIC | [7] |

| S. aureus (gyrA mutant) | Quinolone-resistant | 2-fold increase in MIC | [7] |

| S. aureus (gyrA + grlA/B mutants) | Quinolone-resistant | 64- to 128-fold increase in MIC | [7] |

| Neisseria gonorrhoeae | Ciprofloxacin-susceptible | MIC90: 0.008 | [1][21] |

| Neisseria gonorrhoeae | Ciprofloxacin-resistant | MIC90: 0.12 | [1][21] |

MIC: The minimum concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. MIC90: The minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

Experimental Validation of Binding Site Predictions

Computational predictions of binding sites must be validated through experimental methods to confirm their accuracy and relevance.

X-ray Crystallography

X-ray crystallography provides a high-resolution 3D structure of the protein-ligand complex, offering definitive evidence of the binding mode.

-

Protein Expression and Purification: Overexpress and purify the target DNA gyrase subunits to high homogeneity.

-

Complex Formation and Crystallization:

-

Data Collection and Structure Determination:

-

Expose the crystals to a high-intensity X-ray beam and collect the diffraction data.

-

Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods.

-

-

Structure Refinement and Analysis: Refine the atomic model against the experimental data and analyze the electron density maps to confirm the binding pose of the fluoroquinolone and its interactions with the protein and DNA.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to identify the binding site of a ligand on a protein in solution by monitoring changes in the chemical shifts of the protein's backbone amides upon ligand binding (Chemical Shift Perturbation).

-

Protein Isotope Labeling: Express and purify the target protein (e.g., a subunit of topoisomerase IV) with uniform ¹⁵N or ¹³C/¹⁵N labeling.

-

NMR Data Acquisition:

-

Acquire a 2D ¹H-¹⁵N HSQC spectrum of the free protein.

-

Titrate the ligand (Gemifloxacin) into the protein sample at increasing concentrations and acquire an HSQC spectrum at each titration point.

-

-

Data Analysis:

-

Overlay the spectra and identify the residues that show significant chemical shift changes upon ligand binding. These residues are likely to be part of or near the binding site.

-

Map the perturbed residues onto the 3D structure of the protein to visualize the binding site.

-

Site-Directed Mutagenesis

Site-directed mutagenesis is used to validate the importance of specific amino acid residues in the binding of a ligand by mutating them and assessing the impact on binding affinity or biological activity.

-

Primer Design: Design primers containing the desired mutation in the QRDR of the gyrA or parC gene.

-

Mutagenesis PCR: Perform PCR using the designed primers and a plasmid containing the wild-type gene as a template to generate the mutated plasmid.

-

Template Removal and Transformation: Digest the parental, methylated template DNA with the DpnI enzyme and transform the mutated plasmid into a suitable E. coli host strain.

-

Sequence Verification: Sequence the mutated plasmid to confirm the presence of the desired mutation.

-

Functional Assay: Express the mutant protein and assess the impact of the mutation on the binding affinity of Gemifloxacin (e.g., using IC50 determination) or measure the MIC of Gemifloxacin for bacteria expressing the mutant enzyme.[17] A significant increase in IC50 or MIC indicates that the mutated residue is important for drug binding.

Visualizing Workflows and Pathways

Graphviz diagrams are used to illustrate the logical flow of the described computational and experimental procedures.

Caption: Workflow for in silico prediction of Gemifloxacin binding sites.

Caption: Workflow for experimental validation of predicted binding sites.

Caption: Simplified signaling pathway of Gemifloxacin's mechanism of action.

Conclusion

The prediction of Gemifloxacin's binding sites through in silico methods provides invaluable insights for rational drug design and for understanding the mechanisms of antibiotic resistance. The integration of molecular docking and molecular dynamics simulations allows for a detailed exploration of the drug-target interactions at a molecular level. However, the accuracy and reliability of these computational predictions are critically dependent on their validation through rigorous experimental techniques such as X-ray crystallography, NMR spectroscopy, and site-directed mutagenesis. The comprehensive approach outlined in this guide, combining computational prediction with experimental validation, offers a robust framework for researchers and drug development professionals to advance our understanding of Gemifloxacin and to facilitate the discovery of next-generation antibiotics. The provided protocols, data tables, and workflows serve as a practical resource to guide future research in this critical area of antimicrobial drug discovery.

References

- 1. biorxiv.org [biorxiv.org]

- 2. google.com [google.com]

- 3. A 2.8 Å Structure of Zoliflodacin in a DNA Cleavage Complex with Staphylococcus aureus DNA Gyrase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Topoisomerase targeting with and resistance to gemifloxacin in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Introductory Tutorials for Simulating Protein Dynamics with GROMACS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Topoisomerase Targeting with and Resistance to Gemifloxacin in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, in silico molecular docking analysis, pharmacokinetic properties and evaluation of antibacterial and antioxidant activities of fluoroquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular docking analysis of fluoroquinolones and other natural and synthetic compounds with the HCV NS3 helicase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. GROMACS Tutorials [mdtutorials.com]

- 14. Hands-on: Running molecular dynamics simulations using GROMACS / Running molecular dynamics simulations using GROMACS / Computational chemistry [training.galaxyproject.org]

- 15. Fluoroquinolone Resistance Mutations in the parC, parE, and gyrA Genes of Clinical Isolates of Viridans Group Streptococci - PMC [pmc.ncbi.nlm.nih.gov]

- 16. go.drugbank.com [go.drugbank.com]

- 17. Cleavable-Complex Formation by Wild-Type and Quinolone-Resistant Streptococcus pneumoniae Type II Topoisomerases Mediated by Gemifloxacin and Other Fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Potent Antipneumococcal Activity of Gemifloxacin Is Associated with Dual Targeting of Gyrase and Topoisomerase IV, an In Vivo Target Preference for Gyrase, and Enhanced Stabilization of Cleavable Complexes In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Potent antipneumococcal activity of gemifloxacin is associated with dual targeting of gyrase and topoisomerase IV, an in vivo target preference for gyrase, and enhanced stabilization of cleavable complexes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Detection of mutations in parC in quinolone-resistant clinical isolates of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 22. parC Mutation Conferring Ciprofloxacin Resistance in Streptococcus pyogenes BM4513 - PMC [pmc.ncbi.nlm.nih.gov]

- 23. jidc.org [jidc.org]

Methodological & Application

Application Notes and Protocols for In Vivo Efficacy of Gemifloxacin in a Rat Model of Respiratory Tract Infection

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gemifloxacin is a synthetic fluoroquinolone antimicrobial agent with potent activity against a broad spectrum of Gram-positive and Gram-negative bacteria, including key respiratory pathogens such as Streptococcus pneumoniae and Haemophilus influenzae. Its mechanism of action involves the dual targeting of two essential bacterial enzymes: DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication. These application notes provide a summary of the in vivo efficacy of gemifloxacin in a rat model of respiratory tract infection, based on published studies. Detailed protocols for establishing the infection model and assessing the therapeutic efficacy of gemifloxacin are also presented.

Data Presentation

The following tables summarize the in vivo efficacy of gemifloxacin compared to other antimicrobial agents against Streptococcus pneumoniae and Haemophilus influenzae in a rat model of respiratory tract infection. The data is primarily based on a key study in the field and presented to facilitate comparison.[1]

Note on Data: The quantitative data presented below is based on the reported log reduction in bacterial counts from the primary literature. Specific mean CFU/lung and standard deviation values were not available in the public domain at the time of this document's creation.

Table 1: Efficacy of Gemifloxacin against Streptococcus pneumoniae in a Rat Respiratory Tract Infection Model

| Treatment Group | Dosage Regimen (Oral) | Efficacy (Log Reduction in Bacterial Numbers vs. Untreated) | Comparative Potency |

| Gemifloxacin | Approximated to human therapeutic doses | 3-5 log reduction [1] | As effective as amoxycillin-clavulanate; more potent than trovafloxacin, ciprofloxacin, grepafloxacin, and levofloxacin[1] |

| Amoxycillin-clavulanate | Approximated to human therapeutic doses | Effective | Gemifloxacin was as effective as amoxycillin-clavulanate[1] |

| Trovafloxacin | 40 mg/kg | < 3 log reduction[1] | Significantly less effective than Gemifloxacin (P < 0.01)[1] |

| Ciprofloxacin | 200 mg/kg | < 3 log reduction[1] | Significantly less effective than Gemifloxacin (P < 0.01)[1] |

| Grepafloxacin | 200 mg/kg | < 3 log reduction[1] | Significantly less effective than Gemifloxacin (P < 0.01)[1] |

| Levofloxacin | 125 mg/kg | < 3 log reduction[1] | Significantly less effective than Gemifloxacin (P < 0.01)[1] |

| Cefuroxime | Approximated to human therapeutic doses | Less potent than Gemifloxacin | Gemifloxacin was more potent |

| Azithromycin | Approximated to human therapeutic doses | Less potent than Gemifloxacin | Gemifloxacin was more potent |

| Untreated Control | Vehicle | Baseline bacterial load | - |

Table 2: Efficacy of Gemifloxacin against Haemophilus influenzae in a Rat Respiratory Tract Infection Model

| Treatment Group | Dosage Regimen (Oral) | Efficacy (Bacterial Numbers vs. Untreated) | Comparative Potency |

| Gemifloxacin | 300 mg/kg | Significant reduction (P < 0.01) [1] | Significantly more potent than cefuroxime and azithromycin[1] |

| Cefuroxime | 70 mg/kg | Less potent than Gemifloxacin | Gemifloxacin was significantly more potent[1] |

| Azithromycin | 40/20 mg/kg | Less potent than Gemifloxacin | Gemifloxacin was significantly more potent[1] |

| Untreated Control | Vehicle | Baseline bacterial load | - |

Experimental Protocols

The following are detailed methodologies for the key experiments involved in assessing the in vivo efficacy of Gemifloxacin in a rat model of respiratory tract infection.

Animal Model and Husbandry

-

Animal Species: Male Sprague-Dawley rats.

-

Weight: Approximately 150g.

-

Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and provided with food and water ad libitum. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Bacterial Strains and Inoculum Preparation

-

Bacterial Species:

-

Streptococcus pneumoniae (various strains with differing susceptibilities to standard antimicrobials).

-

Haemophilus influenzae (including β-lactamase-negative and β-lactamase-positive strains).

-

-

Culture Conditions:

-

S. pneumoniae: Grown on blood agar plates.

-

H. influenzae: Grown on chocolate agar plates.

-

-

Inoculum Preparation:

-

Harvest overnight bacterial growth from agar plates.

-

Suspend the bacterial colonies in a suitable sterile medium (e.g., Todd-Hewitt broth for S. pneumoniae, brain-heart infusion broth for H. influenzae).

-

Adjust the bacterial suspension to the desired concentration (e.g., by spectrophotometry) to achieve a target inoculum size (e.g., 10^6 - 10^7 CFU per rat).

-

The final inoculum can be prepared in a solution containing 5% brewers' yeast in sterile saline to promote the infection.

-

Rat Respiratory Tract Infection Model (Intrabronchial Instillation)

-

Anesthesia: Anesthetize the rats using a suitable anesthetic agent (e.g., isoflurane or a combination of ketamine and xylazine).

-

Intubation:

-

Place the anesthetized rat in a supine position on a slanted board.

-

Gently open the mouth and visualize the larynx. A small, blunt spatula can be used to depress the tongue.

-

Carefully insert a small, flexible cannula or a modified gavage needle into the trachea.

-

-

Inoculation:

-

Instill a small volume (e.g., 50-100 µL) of the prepared bacterial inoculum directly into the lungs via the cannula.

-

Slowly withdraw the cannula.

-

-

Recovery: Monitor the animal until it has fully recovered from anesthesia. The infection is typically allowed to establish for 24 hours before the commencement of treatment.[1]

Drug Administration

-

Drug Preparation: Prepare suspensions of Gemifloxacin and comparator drugs in a suitable vehicle (e.g., 0.5% methylcellulose) for oral administration.

-

Administration: Administer the drug suspensions orally to the rats using a gavage needle.

-

Dosing Regimen:

-

Treatment is typically initiated 24 hours post-infection.[1]

-

Administer the drugs once or twice daily for a period of 3 days.[1]

-

The doses should be chosen to approximate the serum or tissue concentrations observed in humans following therapeutic dosing.[1]

-

Include an untreated control group that receives the vehicle only.

-

Assessment of Efficacy (Bacterial Enumeration from Lungs)

-

Euthanasia and Lung Excision: Approximately 17 hours after the final drug administration, euthanize the rats by a humane method (e.g., CO2 asphyxiation followed by cervical dislocation).[1]

-

Aseptically excise the lungs.

-

Homogenization:

-

Weigh the lungs and place them in a sterile homogenizer tube containing a known volume of sterile saline or phosphate-buffered saline (PBS).

-

Homogenize the lung tissue until a uniform suspension is obtained.

-

-

Serial Dilution and Plating:

-

Perform serial ten-fold dilutions of the lung homogenate in sterile saline or PBS.

-

Plate aliquots of the appropriate dilutions onto suitable agar plates (blood agar for S. pneumoniae, chocolate agar for H. influenzae).

-

-

Incubation and Colony Counting:

-

Incubate the plates under appropriate conditions (e.g., 37°C in a 5% CO2 incubator).

-

After 24-48 hours, count the number of colony-forming units (CFU) on the plates.

-

-

Data Analysis:

-

Calculate the number of CFU per gram of lung tissue.

-

Convert the CFU/g values to log10 CFU/g.

-

Determine the mean log10 CFU/g for each treatment group and the untreated control group.

-

The efficacy of the treatment is determined by the reduction in the mean log10 CFU/g in the treated groups compared to the untreated control group.

-

Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed differences between treatment groups.

-

Visualizations

Mechanism of Action of Gemifloxacin

Caption: Mechanism of action of Gemifloxacin.

Experimental Workflow

Caption: Experimental workflow for assessing Gemifloxacin efficacy.

References

Application Notes and Protocols for the Quantification of Gemifloxacin in Pharmaceutical Formulations by RP-HPLC

This document provides a detailed protocol for the quantitative determination of Gemifloxacin in pharmaceutical dosage forms using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The method outlined is simple, accurate, and precise, making it suitable for routine quality control analysis.

Principle of the Method

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. In this method, the stationary phase is nonpolar (e.g., a C18 column), and the mobile phase is polar. Gemifloxacin is introduced into the HPLC system and travels through the column with the mobile phase. Its separation is based on its hydrophobic interactions with the stationary phase. The analyte is detected by a UV detector at a specific wavelength, and the resulting peak area is proportional to the concentration of Gemifloxacin in the sample.

Experimental Protocols

This section details the necessary equipment, reagents, and step-by-step procedures for the analysis. The following protocol is a synthesized example based on established and validated methods.[1][2][3][4]

2.1 Apparatus and Materials

-

High-Performance Liquid Chromatograph (HPLC) system equipped with a UV-Vis or Photodiode Array (PDA) detector and an isocratic pump.

-

Data acquisition and processing software.

-

Analytical balance.

-

Ultrasonic bath.

-

pH meter.

-

Syringe filters (0.22 µm or 0.45 µm nylon).

-

Volumetric flasks and pipettes of various sizes.

2.2 Reagents and Chemicals

-

Gemifloxacin Mesylate reference standard.

-

Water (HPLC grade or deionized).